Cas no 64491-68-5 ((S)-(+)-Glycidyl Methyl Ether)

(S)-(+)-Glycidyl Methyl Ether 化学的及び物理的性質
名前と識別子
-
- (S)-(+)-methylglycidyl ether
- (S)-(+)-Glycidyl methyl ether
- (S)-(+)-2-(Methoxymethyl)-oxirane
- (S)-Glycidyl Methyl Ether
- (S)-(-)-GLYCIDYL METHYL ETHER
- (R)-glycidyl methyl ether
- (S)-(+)-2-(Methoxymethyl)oxirane
- (S)-(+)-glycidyl methyl ester
- (S)-2-(Methoxymethyl)oxirane
- (S)-2-(methyloxymethyl)oxirane
- (S)-2-methoxymethyl-oxirane
- AC1Q44JA
- KSC495S3B
- PubChem5856
- (S)-1-Methoxy-2,3-epoxypropane
- (S)-(+)-Methyl glycidyl ether
- (s)-methyl glycidyl ether
- (2S)-2-(methoxymethyl)oxirane
- (s)-methylglycidyl ether
- Methyl[(R)-glycidyl] ether
- (S)-(+)-Methylglycidylether
- LKMJVFRMDSNFRT-SCSAIBSYSA-N
- (2S)-2-[(methyloxy)methyl]oxirane
- Oxirane,2-(methoxymet
- (S)-(+)Glycidyl methyl ether
- methoxymethyl-oxirane
- MFCD00273366
- EN300-126762
- 64491-68-5
- DTXSID30426299
- (S)-Methylglycidylether
- AKOS015995177
- A834777
- G0281
- (R)-Methyl glycidyl ether
- (S)-(+)-Glycidyl methyl ether, 97%
- AKOS015904566
- J-502396
- D90742
- (S)-(+)-Glycidyl Methyl Ether
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- MDL: MFCD00273366
- インチ: 1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m1/s1
- InChIKey: LKMJVFRMDSNFRT-SCSAIBSYSA-N
- ほほえんだ: O1C([H])([H])[C@@]1([H])C([H])([H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 88.05244
- どういたいしつりょう: 88.052
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 44.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 21.8
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.982 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 110-111 °C(lit.)
- フラッシュポイント: 華氏温度:62.6°f
摂氏度:17°c - 屈折率: n20/D 1.405(lit.)
- すいようせい: 解体
- PSA: 21.76
- LogP: 0.03160
- 光学活性: [α]20/D +15.6°, c = 5 in toluene
- ようかいせい: 水に溶ける。
(S)-(+)-Glycidyl Methyl Ether セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225-H302-H311-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P403+P235-P405-P501
- 危険物輸送番号:UN 3271
- WGKドイツ:3
- 危険カテゴリコード: 11-19-36/37/38
- セキュリティの説明: 16-26
- 福カードFコード:10-21
-
危険物標識:
- リスク用語:R11;R36/37/38
- 危険レベル:3/6.1
- セキュリティ用語:S16;S26;S37/39
- 包装グループ:II
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
(S)-(+)-Glycidyl Methyl Ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-126762-50.0g |
(2S)-2-(methoxymethyl)oxirane |
64491-68-5 | 95% | 50.0g |
$2297.0 | 2023-02-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S42610-5g |
(S)-2-(Methoxymethyl)oxirane |
64491-68-5 | 5g |
¥158.0 | 2021-09-07 | ||
TRC | G615735-250mg |
(S)-(+)-Glycidyl Methyl Ether |
64491-68-5 | 250mg |
$64.00 | 2023-05-18 | ||
TRC | G615735-500mg |
(S)-(+)-Glycidyl Methyl Ether |
64491-68-5 | 500mg |
$92.00 | 2023-05-18 | ||
Chemenu | CM121876-25g |
(S)-Glycidyl Methyl Ether |
64491-68-5 | 97% | 25g |
$466 | 2021-08-06 | |
abcr | AB171378-5 g |
(S)-Glycidyl methyl ether, 97%; . |
64491-68-5 | 97% | 5 g |
€155.90 | 2023-07-20 | |
abcr | AB171378-25 g |
(S)-Glycidyl methyl ether, 97%; . |
64491-68-5 | 97% | 25 g |
€448.70 | 2023-07-20 | |
Chemenu | CM121876-25g |
(S)-Glycidyl Methyl Ether |
64491-68-5 | 97% | 25g |
$*** | 2023-05-30 | |
Enamine | EN300-126762-0.5g |
(2S)-2-(methoxymethyl)oxirane |
64491-68-5 | 95% | 0.5g |
$103.0 | 2023-02-15 | |
TRC | G615735-1000mg |
(S)-(+)-Glycidyl Methyl Ether |
64491-68-5 | 1g |
$144.00 | 2023-05-18 |
(S)-(+)-Glycidyl Methyl Ether 関連文献
-
Arnab Dawn,Norifumi Fujita,Shuichi Haraguchi,Kazuki Sada,Shun-ichi Tamaru,Seiji Shinkai Org. Biomol. Chem. 2009 7 4378
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2. Efficient linking of two epoxides using potassium thioacetate in water and its use in polymerizationTakanori Kishida,Tomio Shimada,Kazunori Sugiyasu Chem. Commun. 2022 58 1108
-
3. Synthesis and evaluation of a broad range of chiral sulfides for asymmetric sulfur ylide epoxidation of aldehydesVarinder K. Aggarwal,Rémy Angelaud,Dominique Bihan,Paul Blackburn,Robin Fieldhouse,Silvia J. Fonquerna,Gair D. Ford,George Hynd,Elfyn Jones,Ray V. H. Jones,Philippe Jubault,Matthew J. Palmer,Paul D. Ratcliffe,Harry Adams J. Chem. Soc. Perkin Trans. 1 2001 2604
(S)-(+)-Glycidyl Methyl Etherに関する追加情報
Comprehensive Overview of (S)-(+)-Glycidyl Methyl Ether (CAS No. 64491-68-5)
(S)-(+)-Glycidyl Methyl Ether (GME), with the CAS number 64491-68-5, is a chiral epoxide that has gained significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique stereochemistry and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and advanced materials.
The molecular structure of (S)-(+)-Glycidyl Methyl Ether consists of a three-membered epoxy ring attached to a methyl ether group. The presence of the chiral center imparts enantiomeric purity, which is crucial for applications where stereochemical control is essential. This compound can be synthesized through various methods, including the asymmetric epoxidation of allylic alcohols and the ring-opening reactions of other epoxides.
In the realm of organic synthesis, (S)-(+)-Glycidyl Methyl Ether serves as a versatile building block for the construction of complex organic molecules. Its reactivity with nucleophiles allows for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of a wide range of functionalized compounds. Recent studies have highlighted its utility in the preparation of chiral catalysts and ligands, which are essential in asymmetric catalysis.
Pharmaceutical research has also benefited from the use of (S)-(+)-Glycidyl Methyl Ether. The compound's ability to undergo selective ring-opening reactions makes it an attractive intermediate in the synthesis of drug candidates. For instance, it has been employed in the development of antiviral agents, anti-inflammatory drugs, and anticancer compounds. The chiral nature of GME ensures that the final products have well-defined stereochemistry, which is critical for their biological activity and efficacy.
Materials science is another area where (S)-(+)-Glycidyl Methyl Ether finds significant application. The compound can be polymerized to form chiral polymers with unique optical and mechanical properties. These polymers have potential uses in optical devices, sensors, and advanced coatings. Recent advancements in polymer chemistry have led to the development of novel polymerization methods that enhance the control over molecular weight and polydispersity, further expanding the range of applications for GME-derived materials.
The safety and environmental impact of (S)-(+)-Glycidyl Methyl Ether are important considerations in its use. While it is generally considered safe when handled properly, appropriate safety measures should be followed to minimize exposure risks. Research into green chemistry approaches has led to the development of more sustainable synthesis methods for GME, reducing environmental impact and improving process efficiency.
In conclusion, (S)-(+)-Glycidyl Methyl Ether (CAS No. 64491-68-5) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique stereochemistry and reactivity make it an invaluable intermediate in the development of advanced materials and biologically active molecules. Ongoing research continues to uncover new possibilities for its use, solidifying its position as a key player in modern chemical research.
64491-68-5 ((S)-(+)-Glycidyl Methyl Ether) 関連製品
- 39443-66-8(Diethylene glycol diglycidyl ether)
- 623-39-2(3-Methoxy-1,2-propanediol)
- 64491-70-9((R)-2-(Methoxymethyl)oxirane)
- 57044-25-4((R)-(+)-Glycidol)
- 623-69-8(1,3-dimethoxypropan-2-ol)
- 556-52-5(Glycidol Standard)
- 4206-61-5(2-(2-{2-(oxiran-2-yl)methoxyethoxy}ethoxy)methyloxirane)
- 27043-36-3(1,3-bis(oxiran-2-ylmethoxy)propan-2-ol)
- 60456-23-7((S)-(-)-Glycidol)
- 3126-95-2(Oxirane,2-(propoxymethyl)-)

